1-ADAMANTYL(4-METHYL-1H-PYRAZOL-1-YL)METHANONE
Overview
Description
1-(1-Adamantylcarbonyl)-4-methyl-1H-pyrazole is a compound that belongs to the class of adamantane derivatives. Adamantane is a polycyclic hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives. The incorporation of the adamantyl group into various chemical structures often enhances their biological and chemical properties, making them valuable in various fields such as medicinal chemistry, materials science, and catalysis.
Preparation Methods
The synthesis of 1-ADAMANTYL(4-METHYL-1H-PYRAZOL-1-YL)METHANONE typically involves the reaction of adamantanone with appropriate reagents to introduce the pyrazole ring. One common method involves the condensation of adamantanone with hydrazine derivatives under acidic or basic conditions, followed by cyclization to form the pyrazole ring. The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the product .
Industrial production methods for adamantane derivatives, including this compound, often involve large-scale batch or continuous processes. These methods may utilize catalysts to enhance reaction rates and selectivity, and advanced purification techniques such as crystallization or chromatography to obtain high-purity products .
Chemical Reactions Analysis
1-(1-Adamantylcarbonyl)-4-methyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents, acidic or basic catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used, but often include functionalized adamantane derivatives with enhanced chemical or biological properties .
Scientific Research Applications
1-(1-Adamantylcarbonyl)-4-methyl-1H-pyrazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and advanced materials.
Biology: The compound has been studied for its potential biological activities, including antiviral, antibacterial, and anticancer properties.
Medicine: Adamantane derivatives, including 1-ADAMANTYL(4-METHYL-1H-PYRAZOL-1-YL)METHANONE, are used in the development of antiviral drugs, particularly for the treatment of influenza and other viral infections.
Mechanism of Action
The mechanism of action of 1-ADAMANTYL(4-METHYL-1H-PYRAZOL-1-YL)METHANONE involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit the activity of enzymes or receptors involved in disease processes. For example, it may inhibit viral replication by binding to viral proteins and preventing their function. The adamantyl group enhances the compound’s ability to penetrate cell membranes and reach its targets effectively .
Comparison with Similar Compounds
1-(1-Adamantylcarbonyl)-4-methyl-1H-pyrazole can be compared with other adamantane derivatives, such as:
Amantadine: An antiviral drug used to treat influenza and Parkinson’s disease. It shares the adamantyl group but has different functional groups that impart distinct biological activities.
Rimantadine: Another antiviral drug similar to amantadine but with improved pharmacokinetic properties.
The uniqueness of 1-ADAMANTYL(4-METHYL-1H-PYRAZOL-1-YL)METHANONE lies in its specific combination of the adamantyl group with the pyrazole ring, which imparts unique chemical and biological properties not found in other adamantane derivatives.
Properties
IUPAC Name |
1-adamantyl-(4-methylpyrazol-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-10-8-16-17(9-10)14(18)15-5-11-2-12(6-15)4-13(3-11)7-15/h8-9,11-13H,2-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTYMOAFGABYVJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C(=O)C23CC4CC(C2)CC(C4)C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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